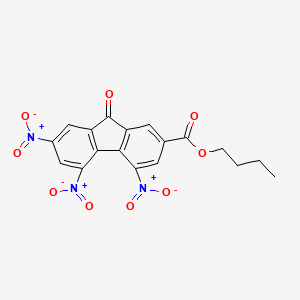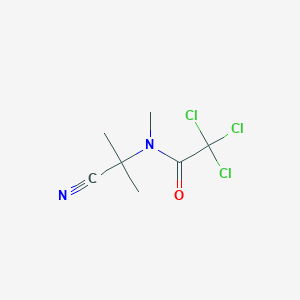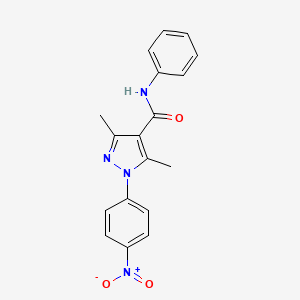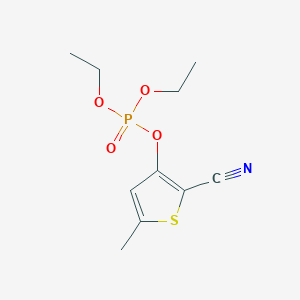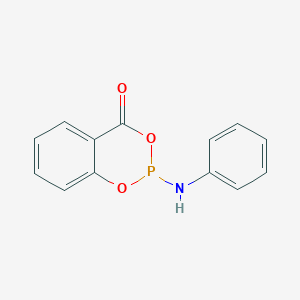
3,3'-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and carbothioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) typically involves the reaction of ethane-1,2-dithiol with N,N-dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted carbothioamides.
Applications De Recherche Scientifique
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) involves its interaction with biological molecules through its sulfur atoms and carbothioamide groups. These interactions can lead to the inhibition of enzymes and disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Used as a solvent and in the production of plasticizers.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) is unique due to its multiple sulfur atoms and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61280-04-4 |
|---|---|
Formule moléculaire |
C8H16N2S8 |
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
[2-(dimethylcarbamothioyltrisulfanyl)ethyldisulfanyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S8/c1-9(2)7(11)15-17-13-5-6-14-18-16-8(12)10(3)4/h5-6H2,1-4H3 |
Clé InChI |
GFOIGOBAJNGRGJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SSSCCSSSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

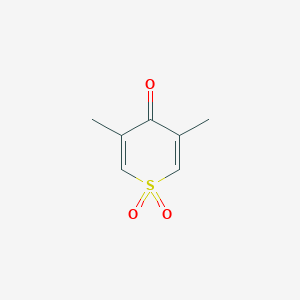
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
